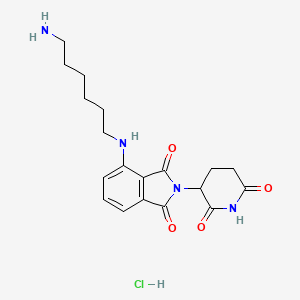

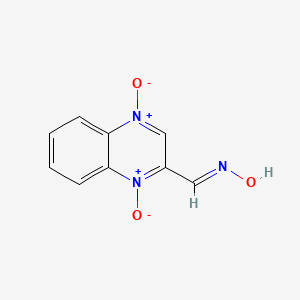

![molecular formula C11H15Cl2N3 B1451249 3-[(2-methyl-1H-imidazol-1-yl)methyl]aniline dihydrochloride CAS No. 1185299-68-6](/img/structure/B1451249.png)

3-[(2-methyl-1H-imidazol-1-yl)methyl]aniline dihydrochloride

Vue d'ensemble

Description

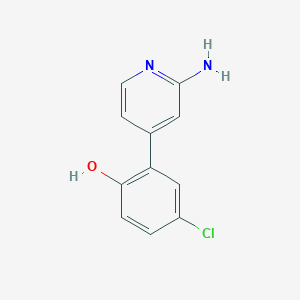

The compound “3-[(2-methyl-1H-imidazol-1-yl)methyl]aniline dihydrochloride” is a derivative of imidazole, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . This compound includes multiple functional groups: aniline, methyl, and imidazole . Hence, the compound is readily available for further functionalization .

Synthesis Analysis

Imidazole derivatives can be prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride . The alcohols were convertible into the carbonyl compounds via the corresponding quaternary salts . The stable (1-methyl-1H-imidazol-2-yl) methanol system can be regarded as a masked form of the carbonyl group as well as a synthon of the group .Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the orientation of the imidazole rings with respect to the benzene rings . In the crystal structure, intermolecular O-H⋯N hydrogen bonds link the molecules .Chemical Reactions Analysis

The chemical reactions of imidazole derivatives involve the exchanges between the π-electrons of the heterocyclic ring and/or free electron of –N and -O atoms of the IMDZ-B and the unoccupied d-orbitals of brass surface atoms .Applications De Recherche Scientifique

Antibacterial Applications

Imidazole derivatives, such as 3-[(2-methyl-1H-imidazol-1-yl)methyl]aniline dihydrochloride, have been recognized for their antibacterial properties. These compounds can be synthesized to target a variety of bacterial strains, offering potential as new antibacterial agents in an era where antibiotic resistance is a growing concern .

Antifungal and Antimycobacterial Activities

The imidazole ring is a core structure in compounds exhibiting antifungal and antimycobacterial activities. This makes our compound of interest valuable in the research for treatments against fungal infections and diseases like tuberculosis, caused by Mycobacterium tuberculosis .

Anti-inflammatory and Antipyretic Uses

Imidazole compounds are known to possess anti-inflammatory and antipyretic effects. This suggests that 3-[(2-methyl-1H-imidazol-1-yl)methyl]aniline dihydrochloride could be used in the development of new drugs to treat inflammation and fever .

Antitumor and Anticancer Research

The structural versatility of imidazole derivatives allows them to interact with various biological targets, making them promising candidates for antitumor and anticancer drug development. Research into these applications could lead to novel therapies for treating different types of cancer .

Antiviral and Antiretroviral Therapy

Imidazole-based compounds have shown potential in antiviral and antiretroviral therapy. They can be designed to inhibit viral replication, which is crucial in the treatment of diseases like HIV/AIDS .

Development of Organic Light-Emitting Diodes (OLEDs)

Outside of direct therapeutic applications, imidazole derivatives are also used in the synthesis of materials for OLED technology. The compound could be utilized in the development of blue phosphorescent emitters, which are essential components in OLED displays .

Safety and Hazards

Mécanisme D'action

Target of Action

Imidazole derivatives are known to interact with a broad range of biological targets due to their versatile chemical structure . They are the core of many natural products such as histidine, purine, and histamine .

Mode of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities

Result of Action

Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .

Propriétés

IUPAC Name |

3-[(2-methylimidazol-1-yl)methyl]aniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3.2ClH/c1-9-13-5-6-14(9)8-10-3-2-4-11(12)7-10;;/h2-7H,8,12H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHNRCMBPCPHFJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CC2=CC(=CC=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-[(4-Fluorobenzyl)thio]-6-oxo-1,6-dihydropyrimidin-4-YL)acetic acid](/img/structure/B1451177.png)

![2-(4-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1451180.png)

![6-methoxy[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1451182.png)

![3-(3-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1451184.png)

![2-Benzyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol](/img/structure/B1451187.png)